molecular formula C8H9ClN2O B2996422 N-(2-amino-5-chlorophenyl)acetamide CAS No. 87049-66-9

N-(2-amino-5-chlorophenyl)acetamide

Cat. No.: B2996422
CAS No.: 87049-66-9
M. Wt: 184.62
InChI Key: IYTMUKDCYMGZDQ-UHFFFAOYSA-N
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Description

N-(2-amino-5-chlorophenyl)acetamide is an organic compound with the molecular formula C8H9ClN2O. It is a crystalline solid that is either colorless or light yellow in appearance. This compound is soluble in water and various organic solvents such as methanol, ethanol, and dimethylformamide. It has a melting point of approximately 144-145°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-amino-5-chlorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-amino-5-chloroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted acetamides, amine derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-amino-5-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-amino-5-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4,5-dichlorophenyl)acetamide
  • N-(2-amino-3-chlorophenyl)acetamide
  • N-(2-amino-5-bromophenyl)acetamide

Uniqueness

N-(2-amino-5-chlorophenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-(2-amino-5-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTMUKDCYMGZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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